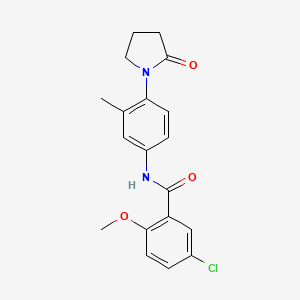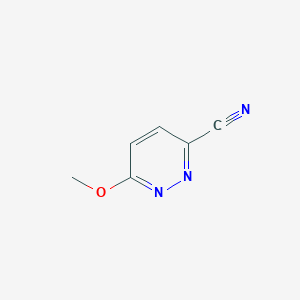
6-Methoxypyridazine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxypyridazine-3-carbonitrile is a chemical compound with the CAS Number: 72082-10-1 . It has a molecular weight of 135.13 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . Its InChI Code is 1S/C6H5N3O/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,1H3 . The key for this InChI code is CGVYFDLCHLWJSC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 135.12 . Its molecular formula is C6H5N3O . The compound is typically in powder form . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
6-Methoxypyridazine-3-carbonitrile derivatives have been utilized in chemical transformations to create a variety of heterocyclic systems. For instance, the reactivity of related compounds has been explored towards nucleophilic reagents, leading to the unexpected formation of chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide derivatives, among others. These chemical transformations have broadened the scope of heterocyclic chemistry, providing new pathways for the synthesis of complex molecules with potential applications in drug discovery and materials science (Ibrahim & El-Gohary, 2016).
Antiproliferative Effects
Derivatives of this compound have shown promising antiproliferative effects against various cancer cell lines, including liver, prostate, and breast cancer cells. This suggests their potential as candidates for anticancer drugs. The structure-activity relationship studies of these derivatives have helped in understanding the molecular basis of their cytotoxicity, paving the way for the design of more potent anticancer agents (Al‐Refai et al., 2019).
Microbiological Activity
Certain derivatives of this compound have exhibited noticeable bacteriostatic or tuberculostatic activity. This highlights their potential in the development of new antimicrobial agents. The synthesis of these compounds and their microbiological activity assessment contribute to the ongoing search for new treatments against bacterial infections and tuberculosis (Miszke et al., 2008).
Material Science Applications
In the realm of materials science, this compound derivatives have been investigated for their optical properties. These studies are crucial for the development of new materials with specific optical characteristics, useful in technologies such as optical sensors, photovoltaics, and light-emitting diodes. For example, the nonlinear optical properties of certain derivatives have been measured, revealing their potential in the design of optical devices (Khanzadeh et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
6-methoxypyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVYFDLCHLWJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
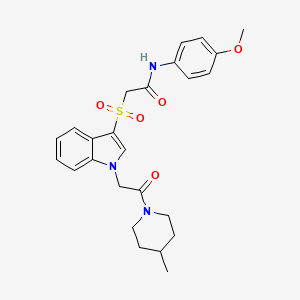
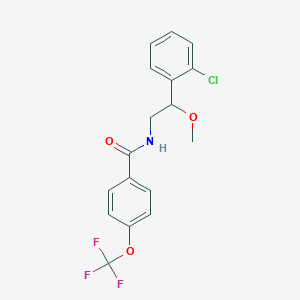
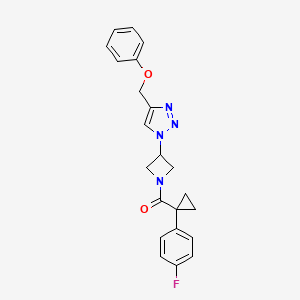
![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2968652.png)

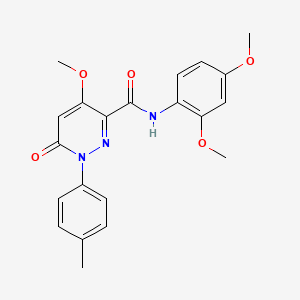
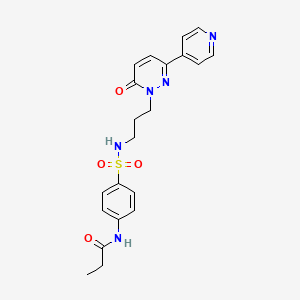
![6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2968662.png)
![2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid](/img/structure/B2968664.png)
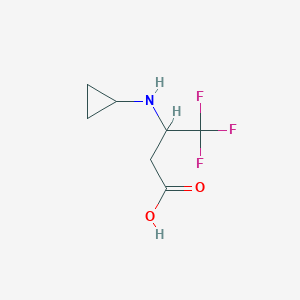
![3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2968667.png)

